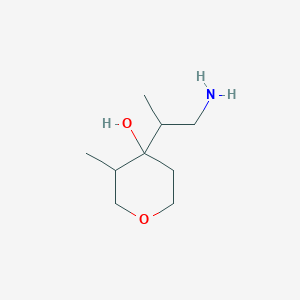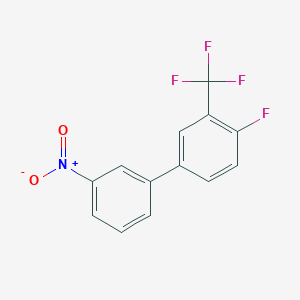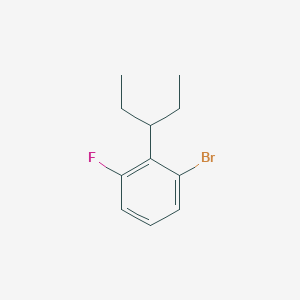![molecular formula C14H28O3Si B13191651 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal is an organic compound with the molecular formula C14H28O3Si. It is a silyl-protected aldehyde, which means it contains a silyl ether group that protects the aldehyde functionality during chemical reactions. This compound is often used in organic synthesis, particularly in the preparation of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal typically involves the protection of an aldehyde group with a tert-butyldimethylsilyl (TBDMS) group. One common method is to start with the corresponding alcohol and react it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may use more efficient and cost-effective reagents and solvents. Additionally, industrial methods often incorporate purification steps such as distillation or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanoic acid.
Reduction: 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanol.
Substitution: Various silyl ether derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the preparation of pharmaceutical compounds, especially those requiring silyl protection for specific functional groups.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal primarily involves its role as a protected aldehyde. The silyl ether group protects the aldehyde from unwanted reactions during synthetic processes. When the protection is no longer needed, the silyl group can be removed under mild conditions, revealing the reactive aldehyde group for further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in structure but lacks the oxolan-3-yl group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl-protected aldehyde but with a simpler structure.
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal is unique due to the presence of both the silyl ether group and the oxolan-3-yl group. This combination provides specific reactivity and protection properties, making it valuable in complex organic synthesis.
Propiedades
Fórmula molecular |
C14H28O3Si |
|---|---|
Peso molecular |
272.45 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-3-(oxolan-3-yl)butanal |
InChI |
InChI=1S/C14H28O3Si/c1-13(2,3)18(5,6)17-14(4,8-9-15)12-7-10-16-11-12/h9,12H,7-8,10-11H2,1-6H3 |
Clave InChI |
IJKRKMYZAJBIMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)


![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)



![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)




